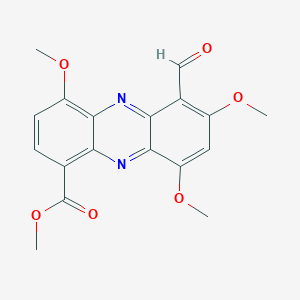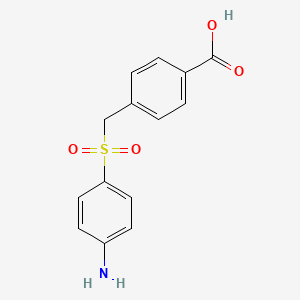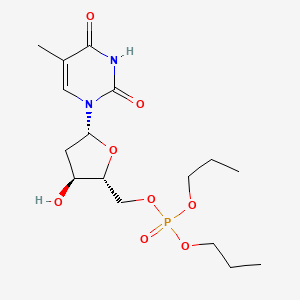![molecular formula C8H8O B12812659 Bicyclo[4.2.0]octa-1,3,5-trien-3-ol CAS No. 4082-20-6](/img/structure/B12812659.png)
Bicyclo[4.2.0]octa-1,3,5-trien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[4.2.0]octa-1,3,5-trien-3-ol: is an organic compound with the molecular formula C₈H₈O It is a bicyclic structure featuring a fused ring system with a hydroxyl group attached to the third carbon of the triene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-3-ol typically involves the following steps:
Starting Materials: The synthesis often begins with benzocyclobutene as a precursor.
Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is reacted with benzocyclobutene to form an intermediate.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the Grignard reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated bicyclic alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or amines for amination.
Major Products
Oxidation: Formation of bicyclo[4.2.0]octa-1,3,5-trien-3-one.
Reduction: Formation of bicyclo[4.2.0]octane-3-ol.
Substitution: Formation of various substituted bicyclo[4.2.0]octa-1,3,5-trienes depending on the substituent introduced.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-trien-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism by which Bicyclo[4.2.0]octa-1,3,5-trien-3-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function. In chemical reactions, the compound’s reactivity is influenced by the strain in its bicyclic structure, which can facilitate ring-opening reactions and other transformations.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol: Another isomer with the hydroxyl group at a different position, leading to different reactivity and properties.
Benzocyclobutene: A precursor in the synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-3-ol, with different applications in polymer chemistry.
Uniqueness
Bicyclo[420]octa-1,3,5-trien-3-ol is unique due to its specific structural features, including the position of the hydroxyl group and the strain in its bicyclic system
Properties
CAS No. |
4082-20-6 |
|---|---|
Molecular Formula |
C8H8O |
Molecular Weight |
120.15 g/mol |
IUPAC Name |
bicyclo[4.2.0]octa-1(6),2,4-trien-3-ol |
InChI |
InChI=1S/C8H8O/c9-8-4-3-6-1-2-7(6)5-8/h3-5,9H,1-2H2 |
InChI Key |
YLISZOQDANHZDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


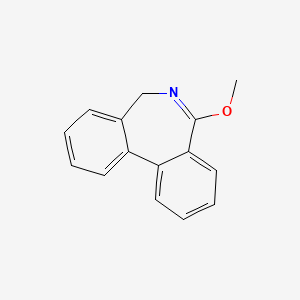


![(11|A,16|A)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B12812590.png)
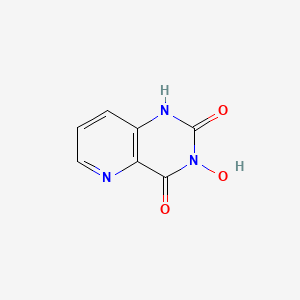
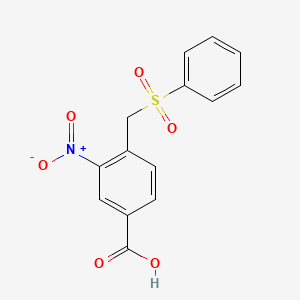

![(7S,9R)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B12812629.png)
